N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide
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Overview
Description
“1-(methylsulfonyl)piperidin-4-amine” is a chemical compound used for research and development . It’s not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The empirical formula for “1-(methylsulfonyl)piperidin-4-amine” is C6H14N2O2S, and its molecular weight is 178.25 . The SMILES string is CS(=O)(=O)N1CCC(N)CC1 .Scientific Research Applications
Cancer Treatment
This compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a protein crucial for cell cycle regulation . By inhibiting CDK2, the compound can potentially halt the proliferation of cancer cells, making it a promising candidate for cancer treatment .
Antimalarial Drug Development
The piperidine nucleus, a key structural component of this compound, has been found to exhibit high selectivity for resistant Plasmodium falciparum, the parasite responsible for the most deadly form of malaria . This suggests that the compound could be used in the development of new antimalarial drugs, particularly for strains resistant to current treatments .
Drug Discovery
The piperidine nucleus is ubiquitous in nature and in medicaments as well. It plays important roles in the human body and has great biologic qualities . Therefore, this compound could be used as a starting point for the discovery of new drugs with diverse therapeutic applications .
Chemical Modulation
The compound’s structure allows for a variety of chemical modulations . These modulations can lead to the creation of new compounds with potentially different or enhanced properties, expanding its applications in drug discovery and development .
Study of Protein Interactions
Given its potential as a CDK2 inhibitor, this compound could be used in the study of protein interactions and signaling pathways in cells . This could provide valuable insights into cellular processes and disease mechanisms .
Development of Personalized Medicine
As our understanding of the genetic basis of diseases improves, there is a growing interest in developing personalized medicine strategies. This compound, with its potential as a CDK2 inhibitor, could contribute to the development of personalized treatments for cancer patients with specific genetic profiles .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It has been suggested that this compound may have inhibitory effects on cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide, such factors could include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)16-8-5-11(6-9-16)10-15-13(17)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVFATWQUTZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.